![molecular formula C20H20N2O3 B2496487 N-[1-[2-(3-Methoxyphenyl)acetyl]-2,3-dihydroindol-6-yl]prop-2-enamide CAS No. 2305533-29-1](/img/structure/B2496487.png)
N-[1-[2-(3-Methoxyphenyl)acetyl]-2,3-dihydroindol-6-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-[2-(3-Methoxyphenyl)acetyl]-2,3-dihydroindol-6-yl]prop-2-enamide is a chemical compound that belongs to the class of indole-based synthetic cannabinoids. It is commonly referred to as CUMYL-4CN-BINACA or 4-CN-CUMYL-BUTINACA. This compound has gained significant attention in the scientific community due to its potent pharmacological effects and potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of CUMYL-4CN-BINACA involves the activation of CB1 and CB2 receptors, which are coupled to G proteins. This activation leads to the inhibition of adenylate cyclase and the subsequent decrease in intracellular cAMP levels. This, in turn, leads to the activation of several downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are involved in various cellular processes.
Biochemical and physiological effects:
CUMYL-4CN-BINACA has been found to exhibit several biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to induce potent analgesic effects in animal models of pain, which are mediated through the activation of CB1 receptors. Additionally, this compound has been found to exhibit anti-inflammatory effects, which are mediated through the inhibition of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CUMYL-4CN-BINACA has several advantages for lab experiments, including its potent pharmacological effects, high selectivity towards CB1 and CB2 receptors, and its ability to penetrate the blood-brain barrier. However, this compound also has several limitations, including its potential toxicity and the lack of long-term safety data.
Direcciones Futuras
There are several future directions for research on CUMYL-4CN-BINACA. One potential direction is to investigate its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential applications in cancer therapy, as it has been found to exhibit potent anti-tumor effects in several in vitro studies. Additionally, further research is needed to investigate the long-term safety and toxicity of this compound, as well as its potential for abuse and addiction.
Métodos De Síntesis
The synthesis of CUMYL-4CN-BINACA involves the reaction of 4-cyanobutanoic acid with 3-methoxyphenylacetic acid in the presence of a strong acid catalyst. The resulting intermediate is then subjected to a cyclization reaction with indole-3-carboxaldehyde to yield the final product. This synthesis method has been reported in several scientific publications and has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
CUMYL-4CN-BINACA has been extensively studied for its potential applications in various fields of research. It has been found to exhibit potent agonistic activity towards the cannabinoid receptors CB1 and CB2, which are known to play a crucial role in several physiological processes. This compound has been used in several studies to investigate the role of these receptors in pain modulation, inflammation, and neuroprotection.
Propiedades
IUPAC Name |
N-[1-[2-(3-methoxyphenyl)acetyl]-2,3-dihydroindol-6-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-19(23)21-16-8-7-15-9-10-22(18(15)13-16)20(24)12-14-5-4-6-17(11-14)25-2/h3-8,11,13H,1,9-10,12H2,2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXGIUCTJFPJPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC3=C2C=C(C=C3)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2496404.png)

![N-[(1,2-dimethylindol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2496409.png)

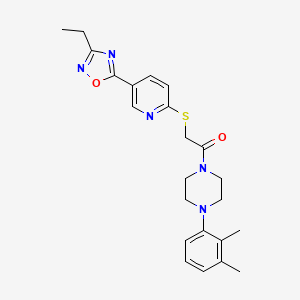
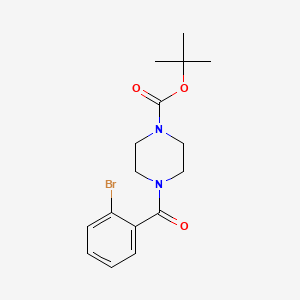

![N-(3-acetylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2496418.png)
![1-(4-fluorophenyl)-6-[(4-fluorophenyl)methylsulfanyl]-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2496419.png)
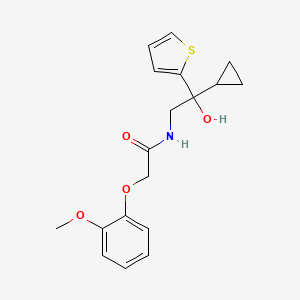
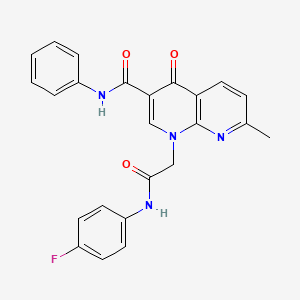
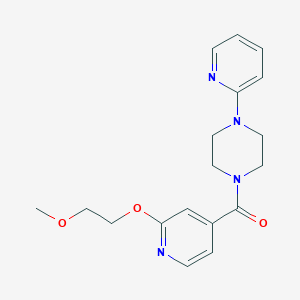

![(E)-2-cyano-3-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2496427.png)